4-(3,4-Dichlorophenylmethoxy)phenylboronic acid

Descripción general

Descripción

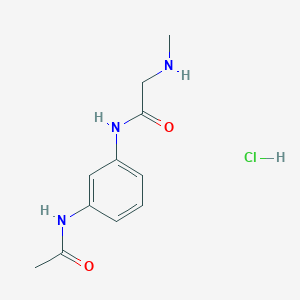

Phenylboronic acids are a class of compounds that contain a boronic acid functional group attached to a phenyl group . They are used as synthetic intermediates in organic synthesis . The specific compound you mentioned, “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid”, would have a structure similar to other phenylboronic acids, but with additional dichlorophenylmethoxy substituent on the phenyl ring.

Molecular Structure Analysis

Phenylboronic acids have a trigonal planar geometry around the boron atom, with the boron atom forming covalent bonds with an oxygen atom and two carbon atoms . The dichlorophenylmethoxy group in “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid” would likely be attached to the phenyl ring via an ether linkage .

Chemical Reactions Analysis

Phenylboronic acids are known to undergo a variety of chemical reactions. They can form boronate esters with diols and polyols, which is a key step in the Suzuki-Miyaura cross-coupling reaction . They can also react with hydrogen peroxide to form phenols .

Physical And Chemical Properties Analysis

Phenylboronic acids are typically solid at room temperature. They are relatively stable, but can decompose if heated . They are soluble in polar solvents such as water and alcohols .

Aplicaciones Científicas De Investigación

1. Enrichment of cis-diol containing molecules

- Application Summary: Phenylboronic acid-functionalized organic polymers are used for the enrichment of cis-diol containing molecules . These materials are gaining attention in the fields of separation, sensing, imaging, diagnostics, and drug delivery .

- Methods of Application: The polymers are synthesized in DMSO by a one-pot polymerization approach . The physical features of all the polymers are characterized in detail .

- Results: The polymers showed a high binding affinity with dissociation constants of 2.0×10^−4 M and 9.8×10^−5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

2. Fast fluorescent blood sugar sensing

- Application Summary: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .

- Methods of Application: The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

- Results: At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .

3. Glucose-sensitive membrane for self-regulating insulin release

- Application Summary: Phenylboronic acid (PBA) is used in the creation of glucose-sensitive membranes that have potential applications in self-regulating insulin release .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

4. Biochemical Tools

- Application Summary: Boronic acids, including phenylboronic acid, are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

5. Electrophoresis of Glycated Molecules

- Application Summary: Boronic acids are used for electrophoresis of glycated molecules .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

6. Controlled Release of Insulin

- Application Summary: Boronic acids are used in polymers for the controlled release of insulin .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

4. Biochemical Tools

- Application Summary: Boronic acids, including phenylboronic acid, are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

5. Electrophoresis of Glycated Molecules

- Application Summary: Boronic acids are used for electrophoresis of glycated molecules .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not provided in the source .

6. Controlled Release of Insulin

Direcciones Futuras

There is growing interest in the use of phenylboronic acids and their derivatives in medicinal chemistry . They have been found to have a variety of biological activities, including anticancer, antibacterial, and antiviral activity . There is also interest in their use as sensors and delivery systems . Therefore, the study of phenylboronic acids, including “4-(3,4-Dichlorophenylmethoxy)phenylboronic acid”, is a promising area for future research .

Propiedades

IUPAC Name |

[4-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNVVJSQSXECFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655554 | |

| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dichlorophenylmethoxy)phenylboronic acid | |

CAS RN |

1256358-44-7 | |

| Record name | B-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1437989.png)

![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)

amine hydrochloride](/img/structure/B1437997.png)

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)